molecular formula C8H11ClN2O2S B2533794 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride CAS No. 1341502-16-6

3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B2533794
CAS No.: 1341502-16-6
M. Wt: 234.7
InChI Key: OOVFMHPMQSVQBG-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy provides crucial structural information for 3-cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride, although specific spectral data for this exact compound requires inference from closely related pyrazole derivatives. Proton nuclear magnetic resonance analysis of analogous pyrazole-4-sulfonamide derivatives demonstrates characteristic chemical shift patterns that can be extrapolated to the sulfonyl chloride analog.

The cyclopropyl substituent typically exhibits distinctive spectral features in proton nuclear magnetic resonance, with the cyclopropyl protons appearing as complex multiplets in the range of 0.8 to 1.2 parts per million due to their unique magnetic environment. These signals often display characteristic coupling patterns reflecting the rigid three-membered ring geometry and the magnetic anisotropy effects of the ring system.

The ethyl substituent attached to the pyrazole nitrogen generates characteristic splitting patterns, with the methyl group typically resonating around 1.3 to 1.5 parts per million as a triplet, while the methylene protons appear as a quartet in the 2.9 to 3.2 parts per million region. The pyrazole ring proton, when present, typically appears as a singlet in the aromatic region between 6.5 and 7.5 parts per million, with the exact chemical shift dependent on the electronic effects of the substituents.

Carbon-13 nuclear magnetic resonance spectroscopy would be expected to show distinct signals for each carbon environment, with the pyrazole ring carbons appearing in the aromatic region around 100 to 160 parts per million. The cyclopropyl carbons typically resonate at characteristic upfield positions due to the strained ring system, while the sulfonyl carbon would appear significantly downfield due to the electron-withdrawing nature of the attached chlorine and oxygen atoms.

Infrared Absorption Profile

Infrared spectroscopy provides valuable functional group identification for 3-cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride through characteristic absorption frequencies. The sulfonyl chloride functional group exhibits distinctive absorption patterns that serve as diagnostic markers for structural confirmation. According to standard infrared frequency correlations, sulfonyl groups typically display strong absorption bands around 1360 and 1180 wavenumbers corresponding to symmetric and asymmetric sulfur-oxygen stretching vibrations.

The pyrazole ring system contributes characteristic carbon-nitrogen and carbon-carbon stretching frequencies in the aromatic region between 1600 and 1475 wavenumbers. These absorptions reflect the aromatic character of the heterocyclic ring and provide confirmation of the pyrazole core structure. The carbon-hydrogen stretching vibrations from the aromatic pyrazole proton typically appear in the 3100 to 3050 wavenumber region.

Aliphatic carbon-hydrogen stretching from the ethyl and cyclopropyl substituents generates absorptions in the 3000 to 2850 wavenumber range, with the cyclopropyl group potentially showing slightly higher frequency absorptions due to the increased s-character of the carbon-hydrogen bonds in the strained ring system. The sulfur-chlorine bond, while generally weak in infrared absorption, may contribute to the fingerprint region complexity below 1500 wavenumbers.

Related pyrazole-4-sulfonamide derivatives exhibit infrared spectra with characteristic features that can guide interpretation of the sulfonyl chloride analog. Documented spectra show strong absorptions around 1567, 1423, 1316, and 1185 wavenumbers, reflecting the combined contributions of the pyrazole ring and sulfonyl functionalities.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride would be expected to generate characteristic fragmentation patterns reflecting the structural features of the molecule. The molecular ion peak should appear at mass-to-charge ratio 234, corresponding to the molecular weight of the intact compound. However, sulfonyl chlorides often exhibit limited molecular ion intensity due to facile loss of the chlorine atom.

The most prominent fragmentation pathway would likely involve loss of the chlorine atom, generating a fragment at mass-to-charge ratio 199 corresponding to the sulfonyl cation. This fragmentation is particularly favored due to the relative stability of the resulting sulfonyl radical and the weakness of the sulfur-chlorine bond under electron impact conditions. Additional fragmentation may occur through loss of sulfur dioxide, producing fragments corresponding to the substituted pyrazole portion of the molecule.

PubChem collision cross section predictions provide theoretical values for various adduct ions that may form during electrospray ionization mass spectrometry. The protonated molecular ion [M+H]+ is predicted to have a mass-to-charge ratio of 235.03026 with a collision cross section of 149.1 square angstroms. Sodium adduct formation [M+Na]+ would generate an ion at 257.01220 with a predicted collision cross section of 161.5 square angstroms.

The cyclopropyl and ethyl substituents may contribute to specific fragmentation pathways, with potential loss of the cyclopropyl group (41 mass units) or ethyl group (29 mass units) under appropriate ionization conditions. The pyrazole ring system typically exhibits good stability under mass spectrometric conditions, often serving as a stable core for fragmentation studies.

Crystallographic and Conformational Analysis

Crystallographic analysis of 3-cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride requires consideration of the molecular geometry and potential intermolecular interactions that influence solid-state packing. While specific crystal structure data for this compound is not available in the current literature, structural analysis can be informed by related pyrazole sulfonyl derivatives and theoretical conformational calculations.

The pyrazole ring system adopts a planar configuration with bond angles close to 108 degrees at the nitrogen atoms and 120 degrees at the carbon positions, consistent with the aromatic character of the five-membered heterocycle. The sulfonyl chloride group extends from the ring plane with tetrahedral geometry around the sulfur atom, creating sulfur-oxygen bond angles of approximately 119 degrees and a sulfur-chlorine bond length typically around 2.0 angstroms.

The cyclopropyl substituent introduces conformational constraints due to the rigid three-membered ring structure. The cyclopropyl ring maintains an essentially planar geometry with carbon-carbon-carbon bond angles of 60 degrees, significantly deviated from the tetrahedral angle due to ring strain. The attachment point to the pyrazole ring allows for rotation around the carbon-carbon single bond, potentially creating multiple conformational isomers in solution.

Computational modeling suggests that the ethyl group attached to the pyrazole nitrogen can adopt various rotational conformations, with staggered arrangements being energetically preferred. The combined steric effects of the cyclopropyl and ethyl substituents, along with the sulfonyl chloride group, create a complex conformational landscape that influences both the molecular shape and the accessibility of reactive sites.

Intermolecular interactions in the solid state would be expected to include dipole-dipole interactions involving the polar sulfonyl chloride group, potential hydrogen bonding involving the acidic pyrazole hydrogen (if present), and van der Waals interactions between the alkyl substituents. These interactions collectively determine the crystal packing efficiency and influence the physical properties of the crystalline material.

Comparative Structural Analysis with Analogous Pyrazole Sulfonyl Chlorides

Comparative analysis of 3-cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride with related pyrazole sulfonyl chlorides reveals important structure-activity relationships and provides insights into the influence of substituent patterns on molecular properties. Several closely related compounds serve as useful comparisons, including 1-ethyl-1H-pyrazole-5-sulfonyl chloride, 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride, and 1H-pyrazole-4-sulfonyl chloride.

The regioisomeric compound 3-cyclopropyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride provides a direct comparison for understanding the effects of sulfonyl chloride position on the pyrazole ring. This 4-sulfonyl chloride isomer has the molecular formula C8H11ClN2O2S with identical molecular weight (234.70 grams per mole) but differs in the attachment point of the sulfonyl chloride group. The positional isomerism significantly affects the electronic distribution and reactivity patterns, with the 4-position generally showing different electrophilic substitution behavior compared to the 5-position.

The simplified analog 1-ethyl-1H-pyrazole-5-sulfonyl chloride lacks the cyclopropyl substituent, allowing assessment of the cyclopropyl group's contribution to molecular properties. This compound has a molecular formula of C5H7ClN2O2S with a molecular weight of 194.64 grams per mole, representing a reduction of 40 mass units corresponding to the cyclopropyl group. The absence of the cyclopropyl substituent likely reduces steric hindrance around the reactive sulfonyl chloride center and may influence both the compound's reactivity and selectivity in chemical transformations.

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Substitution Pattern
3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride C8H11ClN2O2S 234.70 1341502-16-6 1-ethyl, 3-cyclopropyl, 5-sulfonyl chloride
3-Cyclopropyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride C8H11ClN2O2S 234.70 2241128-78-7 1-ethyl, 3-cyclopropyl, 4-sulfonyl chloride
3-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride C7H9ClN2O2S 220.68 1343588-67-9 1-methyl, 3-cyclopropyl, 5-sulfonyl chloride
1-Ethyl-1H-pyrazole-5-sulfonyl chloride C5H7ClN2O2S 194.64 1226706-97-3 1-ethyl, 5-sulfonyl chloride
1-Methyl-1H-pyrazole-4-sulfonyl chloride C4H5ClN2O2S 180.61 288148-34-5 1-methyl, 4-sulfonyl chloride

The methyl-substituted analog 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride provides insight into the electronic and steric effects of different alkyl substituents on the pyrazole nitrogen. With a molecular weight of 220.68 grams per mole, this compound is 14 mass units lighter than the ethyl analog, reflecting the difference between methyl and ethyl groups. The reduced steric bulk of the methyl group compared to ethyl may influence the accessibility of the sulfonyl chloride reactive center and could affect reaction kinetics and selectivity.

The unsubstituted pyrazole derivative 1H-pyrazole-4-sulfonyl chloride represents the parent structure without alkyl or cycloalkyl substituents. This compound, with molecular formula C3H3ClN2O2S and molecular weight 166.59 grams per mole, demonstrates the fundamental reactivity of the pyrazole-sulfonyl chloride system without the modulating effects of additional substituents. Comparison with this parent compound allows evaluation of how the cyclopropyl and ethyl substituents influence both electronic properties and steric accessibility.

Properties

IUPAC Name

5-cyclopropyl-2-ethylpyrazole-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c1-2-11-8(14(9,12)13)5-7(10-11)6-3-4-6/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVFMHPMQSVQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CC2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride typically involves the reaction of 3-cyclopropyl-1-ethyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group . The general reaction scheme is as follows:

3-Cyclopropyl-1-ethyl-1H-pyrazole+Chlorosulfonic acid3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride\text{3-Cyclopropyl-1-ethyl-1H-pyrazole} + \text{Chlorosulfonic acid} \rightarrow \text{3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride} 3-Cyclopropyl-1-ethyl-1H-pyrazole+Chlorosulfonic acid→3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride

Industrial Production Methods

In an industrial setting, the production of 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide-based drugs and other bioactive molecules .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound is compared to structurally related pyrazole sulfonyl chlorides (Table 1):

Table 1: Structural and Physicochemical Properties of Selected Pyrazole Sulfonyl Chlorides

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Functional Groups
3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride C₈H₁₁ClN₂O₂S 234.7 (estimated) 1-Ethyl, 3-Cyclopropyl -SO₂Cl, pyrazole core
3-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride C₇H₉ClN₂O₂S 220.68 1-Methyl, 3-Cyclopropyl -SO₂Cl, pyrazole core
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C₁₂H₉ClF₃N₂OS 321.72 (calculated) 1-Methyl, 3-CF₃, 4-CHO, 5-SPhCl -CHO, -SPhCl, -CF₃

Key Observations :

  • The cyclopropyl group in both compounds may enhance rigidity, influencing crystallinity and intermolecular interactions .
  • Electronic Modulation : The trifluoromethyl (-CF₃) and aldehyde (-CHO) groups in the third compound introduce strong electron-withdrawing effects, altering reactivity compared to sulfonyl chlorides .

Key Observations :

  • Both compounds share similar hazards (corrosivity, toxicity) due to the sulfonyl chloride group.
  • The ethyl derivative’s lower volatility may reduce inhalation risks compared to smaller analogs.

Crystallinity and Hydrogen Bonding

  • Ethyl vs. Methyl : The longer ethyl chain could introduce torsional flexibility, possibly reducing melting points compared to the methyl analog. However, experimental data are needed to confirm this.

Biological Activity

3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride is a novel compound belonging to the pyrazole class, characterized by its unique molecular structure, which includes a cyclopropyl group, an ethyl group, and a sulfonyl chloride functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C₈H₁₀ClN₃O₂S
  • Molecular Weight : 234.70 g/mol
  • Structure : The presence of the sulfonyl chloride group enhances its reactivity, allowing it to participate in various chemical reactions, particularly those involving nucleophiles like amines and alcohols.

Enzyme Inhibition

Research suggests that the compound can effectively bind to active sites on enzymes, potentially blocking their activity. This characteristic is crucial for understanding how it could be utilized therapeutically or as a biochemical research tool. The inhibition of specific enzymes may lead to applications in treating various diseases linked to those enzymes.

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
3-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chlorideC₇H₉ClN₂O₂SMethyl group instead of ethyl
3-Ethyl-1-methyl-1H-pyrazole-5-sulfonamideC₈H₁₂N₄O₂SContains a sulfonamide instead of sulfonyl chloride
4-Methylthiazol-2-aminesulfoneC₆H₈N₂O₂SDifferent heterocyclic structure

This table highlights how the variations in structure influence the biological activity and potential applications of these compounds.

Research Findings and Case Studies

While specific studies on 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride are sparse, related pyrazole derivatives have been extensively researched for their biological activities:

  • Anti-inflammatory Activity : Some pyrazole derivatives have demonstrated significant anti-inflammatory effects, inhibiting cytokines such as TNF-α and IL-6. For instance, compounds similar in structure have shown up to 85% inhibition at concentrations around 10 µM compared to standard drugs like dexamethasone .
  • Antimicrobial Properties : Research has indicated that pyrazole derivatives can exhibit antimicrobial activities against various bacterial strains. For example, certain compounds showed promising results against E. coli and Staphylococcus aureus, highlighting the potential for developing new antimicrobial agents based on the pyrazole scaffold.
  • Antitubercular Activity : Pyrazole-containing compounds have also been evaluated for their efficacy against Mycobacterium tuberculosis. Studies revealed that some derivatives maintained effective minimum inhibitory concentrations (MIC) below 0.5 µM, indicating strong potential for treating tuberculosis .

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves sulfonation of the pyrazole core using chlorosulfonic acid or thiol intermediates. Key steps include:

  • Solvent Selection: Ethanol, methanol, or acetone are preferred for their ability to dissolve polar intermediates while stabilizing reactive sulfonyl chloride groups .
  • Catalysts: Alkali metal carbonates (e.g., K₂CO₃) or transition metal salts (e.g., FeCl₃) are used to facilitate cyclopropane ring formation and sulfonation .
  • Reaction Time and Yield: Optimized conditions (9–13 hours at reflux) yield 77–89% product, with purity verified via IR and mass spectrometry .

Advanced: How can computational chemistry tools predict the reactivity and stability of 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride during synthesis?

Methodological Answer:

  • In Silico Modeling: Use canonical SMILES strings (e.g., C1CC1NC(=O)C2=CC(=CC=C2)S(=O)(=O)Cl) to simulate reaction pathways and identify steric/electronic effects of the cyclopropyl group .
  • Stability Prediction: Molecular dynamics (MD) simulations assess thermal decomposition risks, particularly under incompatible conditions (e.g., strong oxidizers) .
  • Validation: Compare computed vibrational spectra (IR) with experimental data to confirm structural integrity .

Basic: What analytical techniques are recommended for confirming the purity and structural integrity of 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride?

Methodological Answer:

  • Purity Assessment: HPLC with UV detection (λ = 254 nm) or melting point analysis (mp 36–39°C for analogs) .
  • Structural Confirmation:
    • IR Spectroscopy: Detect sulfonyl chloride peaks (~1360 cm⁻¹ and 1170 cm⁻¹) .
    • Mass Spectrometry: Confirm molecular weight (259.71 g/mol) via ESI-MS .

Advanced: What strategies resolve discrepancies in pharmacological data from different bioassay models for sulfonyl chloride derivatives?

Methodological Answer:

  • Model Selection: Compare oral vs. intraperitoneal administration (e.g., ulcerogenicity assays in rodents) to assess bioavailability differences .
  • Data Normalization: Use internal standards (e.g., carboxymethyl cellulose) to control for vehicle effects .
  • Statistical Analysis: Apply ANOVA to evaluate significance of contradictory results (e.g., anti-inflammatory vs. ulcerogenic effects) .

Basic: What safety protocols are essential when handling 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of decomposition products (e.g., HCl, SO₂) .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can reaction parameters mitigate side reactions during pyrazole sulfonation to form sulfonyl chlorides?

Methodological Answer:

  • Temperature Control: Maintain ≤60°C to prevent over-sulfonation or cyclopropane ring opening .
  • Catalyst Tuning: Replace hygroscopic catalysts (e.g., ZnCl₂) with anhydrous alternatives (e.g., AlCl₃) to minimize hydrolysis .
  • In Situ Monitoring: Use TLC (silica gel, hexane:EtOAc 7:3) to track reaction progress and isolate intermediates .

Basic: What are key considerations for selecting solvents and catalysts in pyrazole sulfonyl chloride synthesis?

Methodological Answer:

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance sulfonation efficiency but require post-reaction neutralization .
  • Catalyst Compatibility: Alkaline catalysts (e.g., K₂CO₃) prevent acid-catalyzed decomposition of the sulfonyl chloride group .

Advanced: How do substituents influence molecular packing and crystal stability in sulfonyl chloride derivatives?

Methodological Answer:

  • X-ray Crystallography: Analyze analogs (e.g., 3-Cyclopropyl-1-(4-methylphenyl)pyrazole-5-carboxylic acid) to identify H-bonding patterns between sulfonyl and cyclopropyl groups .
  • Steric Effects: Bulky substituents (e.g., ethyl groups) disrupt π-π stacking, reducing crystal stability compared to methyl analogs .

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